Tranilast sodium is derived from the compound tranilast, which was first synthesized in Japan in the 1980s. It belongs to the class of compounds known as non-steroidal anti-inflammatory drugs (NSAIDs) and is categorized under anti-allergic agents. The compound's chemical structure allows it to interact with various biological pathways, contributing to its therapeutic effects.
The synthesis of tranilast sodium can be achieved through several methods, with one notable approach involving the condensation of 3,4-dimethoxybenzaldehyde with propanedioic acid, followed by a series of reactions including hydrolysis and recrystallization. The detailed synthetic route includes:
The method has been noted for its efficiency, producing high yields with minimal environmental impact due to reduced pollutant discharge during synthesis .
Tranilast sodium has a molecular formula of CHNOS. Its structural features include:
The molecular weight of tranilast sodium is approximately 317.36 g/mol, which plays a crucial role in its pharmacokinetic properties.
Tranilast sodium participates in various chemical reactions that influence its biological activity:
These reactions are essential for understanding how tranilast sodium exerts its pharmacological effects.
The mechanism by which tranilast sodium exerts its effects involves several pathways:
These mechanisms highlight the multifaceted roles of tranilast sodium in therapeutic applications.
Tranilast sodium exhibits several notable physical and chemical properties:
These properties are crucial for formulating effective pharmaceutical preparations.
Tranilast sodium finds applications across various scientific fields:
CAS No.: 33776-88-4
CAS No.: 76663-30-4
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2